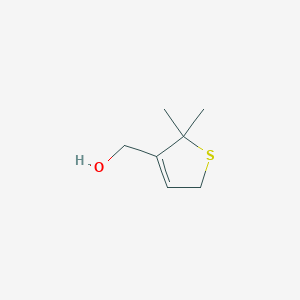

(2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

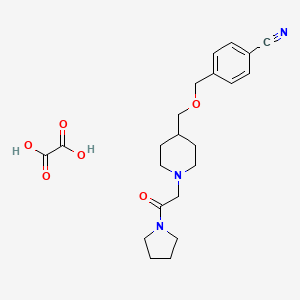

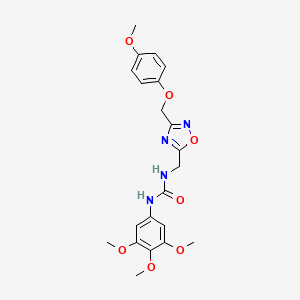

“(2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol” is a chemical compound with the CAS Number: 83413-88-1 . It has a molecular weight of 144.24 and its molecular formula is C7H12OS . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H12OS/c1-7(2)6(5-8)3-4-9-7/h3,8H,4-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique

Catalytic Applications

One significant application involves the role of zeolites in the conversion of methanol to hydrocarbons, a process pivotal in producing cleaner fuel alternatives like dimethyl ether. The deactivation of zeolite catalysts during methanol conversion due to "coking" has been investigated, revealing insights into how spatial constraints affect the mechanistic pathways of methanol reactions on zeolites, such as H-ZSM-5, and the formation of unsaturated hydrocarbons and methane as indicative co-products (Schulz, 2010). Furthermore, studies on methanol and ethanol conversion to hydrocarbons on synthetic zeolites like H-ZSM-5 elucidated mechanisms involving carbenium ions, highlighting the synthesis of branched and aromatic hydrocarbons from these simple alcohols (Derouane et al., 1978).

Organic Synthesis Enhancements

Research has focused on the electrooxidation of thiophenes, showing the formation of dimethoxy adducts from 2,5-dimethyl- and tetramethyl-thiophene in methanol, demonstrating a novel route for synthesizing derivatives of thiophenes that could be relevant for pharmaceutical or material science applications (Yoshida, Takeda, & Fueno, 1991).

Material Science Developments

In material science, the study of methanol conversion to dimethyl ether presents a novel electrochemical route for producing cleaner combustion fuels. This research suggests a new synthesis route for methanol dehydration leading to dimethyl ether synthesis through the application of strong electric fields, offering insights into green chemistry and sustainable fuel production (Cassone et al., 2017).

Safety and Hazards

The safety information for “(2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol” includes several hazard statements: H302, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Propriétés

IUPAC Name |

(5,5-dimethyl-2H-thiophen-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OS/c1-7(2)6(5-8)3-4-9-7/h3,8H,4-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFAJKNIKOXECO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=CCS1)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2664689.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2664696.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2664699.png)